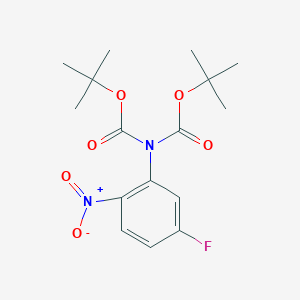

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Description

Molecular Formula and Chemical Abstracts Service Registration

The molecular formula of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is definitively established as C₁₆H₂₁FN₂O₆, representing a complex organic molecule containing sixteen carbon atoms, twenty-one hydrogen atoms, one fluorine atom, two nitrogen atoms, and six oxygen atoms. This empirical formula reflects the sophisticated arrangement of functional groups characteristic of protected aniline derivatives commonly employed in pharmaceutical and synthetic chemistry applications.

The International Chemical Identifier string for this compound is documented as InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3. This standardized identifier provides a unique description of the molecular connectivity and serves as a universal reference for chemical informatics applications. The corresponding International Chemical Identifier Key, abbreviated as BIBOFMPMJFPYCZ-UHFFFAOYSA-N, offers a shortened hash-based representation derived from the full International Chemical Identifier string.

The molecular weight of this compound has been determined to be 356.3461 grams per mole. Some sources report slight variations in the molecular weight calculation, with values of 356.3 and 356.35 grams per mole appearing in different databases. These minor discrepancies typically reflect differences in rounding conventions or computational methods used for molecular weight calculations.

The structural representation data is comprehensively summarized in the following table:

| Representation Type | Value | Reference |

|---|---|---|

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N+[O-])F)C(=O)OC(C)(C)C | |

| International Chemical Identifier | InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3 | |

| International Chemical Identifier Key | BIBOFMPMJFPYCZ-UHFFFAOYSA-N | |

| Molecular Weight (grams per mole) | 356.3461 |

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMQJSXRJPHACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, focusing on its antiplasmodial and antitubercular activities, as well as its pharmacokinetic properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group. Various derivatives of this compound have been synthesized to evaluate their biological activities.

Key Findings from SAR Studies

-

Antiplasmodial Activity :

- Compounds derived from 5-fluoro-2-nitroaniline exhibited varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives showed IC50 values ranging from 0.2690 µM to 9.325 µM, indicating moderate to high potency against the parasite .

- Selectivity indices (S.I.) also varied, with some compounds demonstrating favorable selectivity over cytotoxicity in mammalian cell lines (L-6 cells) with IC50 values exceeding 124 µM .

-

Antitubercular Activity :

- The compound's nitro group plays a crucial role in its mechanism of action against Mycobacterium tuberculosis. Studies indicated that nitro-containing compounds can release nitric oxide (NO•), which is essential for their bactericidal activity .

- A derivative with a similar scaffold demonstrated an MIC (minimum inhibitory concentration) of 150 nM against M. tuberculosis, showcasing the potential for further optimization of this compound for antitubercular applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Preliminary studies indicate that derivatives exhibit reasonable plasma half-lives, suggesting potential for systemic administration:

| Compound | Administration Route | Peak Concentration (μM) | Time to Peak (min) | Half-life (h) |

|---|---|---|---|---|

| 12 | Intraperitoneal | ~1.0 | 15 | 1.31 |

| 13 | Intraperitoneal | ~1.0 | 15 | 1.64 |

These pharmacokinetic parameters are critical for evaluating the therapeutic potential and optimizing dosing regimens .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antimalarial Activity : A study evaluated various derivatives for their antiplasmodial effects, revealing that modifications at different positions on the phenyl ring significantly influenced both potency and selectivity .

- Tuberculosis Treatment : Research highlighted the importance of nitro groups in compounds targeting M. tuberculosis, demonstrating that structural modifications could enhance efficacy while reducing cytotoxicity .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Drug Development: Compounds like N,N-Bis-boc-5-fluoro-2-nitro-phenylamine serve as intermediates in the synthesis of various pharmaceuticals. For instance, derivatives have been explored for their potential as modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lowering LDL cholesterol levels .

- Antimicrobial Activity: Research indicates that nitrogen-containing heterocycles exhibit significant antimicrobial properties. Compounds with similar structures have shown efficacy against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis, suggesting that this compound may also possess similar activities .

-

Biological Activity:

- Anti-inflammatory and Anticancer Properties: Studies have demonstrated that nitrogen-containing compounds can exhibit anti-inflammatory and anticancer activities. For example, structural modifications of phenylamine derivatives have led to compounds with promising activity against various cancer cell lines .

- Inhibition Studies: Specific derivatives have been evaluated for their ability to inhibit key biological pathways, including those involved in cancer proliferation and inflammation, indicating a broad therapeutic potential .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 4-Nitrophenol | Anti-tubercular | 2.44 | |

| 2-Nitro-5-(1-piperidyl)phenol | Anticancer | 0.269 |

Table 2: Synthesis Methods

| Synthesis Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Oxalyl Chloride Deprotection | Up to 90% | Room temperature for 1–4 hours | |

| Nitration of Protected Amines | High yield | Mixed acid conditions |

Case Studies

-

Development of PCSK9 Modulators:

A study focused on synthesizing novel PCSK9 inhibitors highlighted the role of nitrogen-containing compounds in lowering LDL cholesterol levels. The pharmacokinetic profile indicated favorable absorption and metabolic stability, making these compounds viable candidates for further development . -

Antimicrobial Screening:

In a comprehensive screening of nitrogen-containing heterocycles, several derivatives demonstrated potent activity against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that specific substitutions significantly enhanced antimicrobial efficacy, showcasing the potential of compounds like this compound in drug discovery .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicological Data: None of the provided evidence addresses the toxicity or carcinogenicity of this compound. In contrast, structurally unrelated nitro compounds (e.g., ) show significant carcinogenic risks.

- Synthetic Utility : Boc-protected amines (e.g., ) are generally stable under basic conditions but cleaved under acidic conditions, a property likely shared by the target compound.

- Structural Uniqueness : The combination of fluoro, nitro, and dual Boc groups distinguishes it from analogs in the evidence, which lack this substitution pattern.

4. Conclusion this compound occupies a niche role in organic synthesis due to its dual Boc protection and aromatic substitution. Further studies on its reactivity, stability, and toxicity are needed to fully contextualize its applications and risks.

Preparation Methods

Synthesis of 5-fluoro-2-nitroaniline (Precursor)

The starting material for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is typically 5-fluoro-2-nitroaniline, which is prepared through a two-step process:

Step 1: Nucleophilic Aromatic Substitution

2,4-Difluoronitrobenzene reacts with ammonia (NH₃) to selectively substitute one fluorine atom, yielding 5-fluoro-2-nitroaniline. This reaction is carried out at a controlled temperature of 35–40 °C to optimize yield and minimize side reactions. The molar ratio of 2,4-difluoronitrobenzene to ammonia is maintained between 2.1:1 and 2.5:1 for optimal conversion. After the reaction, the mixture is cooled to 5–10 °C to crystallize the product.Step 2: Diazotization and Hydrolysis

The 5-fluoro-2-nitroaniline is dissolved in an aqueous sulfuric acid solution (25.5–30% mass concentration). Sodium nitrite solution (30–35.6% mass concentration) is added dropwise at 0–10 °C to form the diazonium salt intermediate. The mixture is then heated gradually to 90–95 °C and maintained for 1 hour, resulting in hydrolysis to 5-fluoro-2-nitrophenol. The product is separated as an oil phase and further purified by extraction with organic solvents like chloroform or dichloromethane.

This method offers high selectivity, minimal side reactions, and yields around 94% for 5-fluoro-2-nitrophenol, which can be converted back to 5-fluoro-2-nitroaniline if needed.

Boc-Protection of 5-fluoro-2-nitroaniline to Form this compound

The amino group of 5-fluoro-2-nitroaniline is protected by reacting with di-tert-butyldicarbonate (Boc₂O) to form the bis-Boc derivative. This step is critical to prevent the amino group from unwanted reactions in subsequent synthetic steps.

Reaction Conditions

The reaction is typically performed in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. The amino compound is dissolved, and di-tert-butyldicarbonate is added stoichiometrically or in slight excess. The reaction proceeds at room temperature or slightly elevated temperatures with stirring.Mechanism

The primary amine attacks the Boc anhydride, forming a carbamate linkage. For bis-protection, two equivalents of Boc₂O are required, leading to the formation of N,N-bis-Boc-protected amine.Purification

The product is isolated by standard work-up procedures, including aqueous washes to remove unreacted reagents and drying the organic layer. Final purification is often achieved by crystallization or chromatography.

This method is well-established and analogous to the Boc-protection of amino groups in related aromatic amines, as described in the synthesis of N-Boc-5-hydroxy-8-amino-chromane derivatives.

Representative Experimental Data and Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-difluoronitrobenzene + NH₃ (strong ammonia water) | 35–40 | Several hours | High | Molar ratio 2.1–2.5:1 (substrate:NH₃) |

| Diazotization & hydrolysis | 5-fluoro-2-nitroaniline + H₂SO₄ + NaNO₂ | 0–10 (addition), 90–95 (reaction) | ~2–3 hours | 94.3 | Controlled addition of NaNO₂, extraction with chloroform |

| Boc-protection | 5-fluoro-2-nitroaniline + 2 equiv Boc₂O in DCM or DMF | 20–40 | Several hours | High | Stoichiometric Boc₂O, mild conditions |

Analytical and Purity Considerations

- The purity of the bis-Boc product is typically confirmed by NMR spectroscopy, showing characteristic tert-butyl signals and the aromatic fluorine environment.

- Mass spectrometry confirms the molecular weight increase consistent with two Boc groups.

- Chromatographic techniques (HPLC or TLC) are used to monitor reaction progress and product purity.

- The fluorine substituent is confirmed by $$^{19}F$$-NMR.

Summary of Key Research Findings

- The preparation of 5-fluoro-2-nitroaniline via nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia is efficient and industrially scalable with high yield and selectivity.

- The subsequent Boc-protection step is straightforward, employing standard carbamate formation chemistry, yielding the desired N,N-bis-Boc-protected amine with high purity.

- The overall synthetic route is amenable to scale-up, uses readily available reagents, and avoids harsh conditions or hazardous intermediates.

- Purification steps are simplified by crystallization and solvent extraction, facilitating industrial application.

Q & A

Q. How can computational chemistry aid in predicting reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and predict nitration/fluorination sites.

- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.

- Validation : Cross-check with experimental Hammett substituent constants (σₚ for -NO₂ ≈ +0.82) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.